molecular formula C18H12Br2N2O2S3 B11648939 1-(4-Bromophenyl)-2-[(3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone CAS No. 400864-12-2

1-(4-Bromophenyl)-2-[(3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone

Cat. No.: B11648939
CAS No.: 400864-12-2
M. Wt: 544.3 g/mol
InChI Key: IZMKGUCDPYAEDZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone is a complex organic compound that features a bromophenyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-[(3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone typically involves multiple steps. One common route includes the formation of the thiadiazole ring followed by the introduction of the bromophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-[(3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

1-(4-Bromophenyl)-2-[(3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with studies exploring its effects on various biological systems.

    Medicine: Research may investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or resistance to degradation.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-[(3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(4-Bromophenyl)-3-((4-chlorophenyl)thio)-3-(4-methylphenyl)-1-propanone

Uniqueness

1-(4-Bromophenyl)-2-[(3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone is unique due to its combination of a bromophenyl group and a thiadiazole ring. This structure imparts specific chemical properties that can be advantageous in various applications, such as increased stability or reactivity under certain conditions.

Properties

CAS No.

400864-12-2

Molecular Formula

C18H12Br2N2O2S3

Molecular Weight

544.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C18H12Br2N2O2S3/c19-13-5-1-11(2-6-13)15(23)9-25-17-21-18(27-22-17)26-10-16(24)12-3-7-14(20)8-4-12/h1-8H,9-10H2

InChI Key

IZMKGUCDPYAEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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